molecular formula C10H14ClN3O2 B15324947 Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate

Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate

Cat. No.: B15324947
M. Wt: 243.69 g/mol
InChI Key: AYCNOMLAEPEZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a cyclopropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with appropriate starting materials under controlled conditions.

    Introduction of the cyclopropyl group: Cyclopropylation can be performed using cyclopropyl bromide in the presence of a base.

    Amino group addition: The amino group can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoate
  • Methyl 2-amino-3-(4-fluoro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate
  • Methyl 2-amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoate

Uniqueness

Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

methyl 2-amino-3-(4-chloropyrazol-1-yl)-2-cyclopropylpropanoate

InChI

InChI=1S/C10H14ClN3O2/c1-16-9(15)10(12,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7H,2-3,6,12H2,1H3

InChI Key

AYCNOMLAEPEZNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=C(C=N1)Cl)(C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.